2-[(2-Fluoro-6-nitrophenyl)amino]ethanol
Description
Contextualization of Fluoro- and Nitro-Substituted Anilines in Synthetic Organic Chemistry
Fluoro- and nitro-substituted anilines are a class of chemical intermediates highly valued in organic synthesis. The aniline (B41778) backbone, an aminobenzene ring, is rendered particularly reactive by the presence of electron-withdrawing nitro groups (-NO₂) and electronegative fluorine (-F) atoms.
The nitro group is a strong deactivating group, which makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), providing a chemical handle for subsequent reactions, such as the formation of amides or heterocycles like benzimidazoles. wikipedia.org This transformation is fundamental in creating complex molecular scaffolds. wikipedia.org
The incorporation of fluorine into aromatic systems is a modern strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine can improve properties such as metabolic stability, lipophilicity (fat solubility), and binding affinity to biological targets. The synthesis of these compounds often involves the nitration of a corresponding fluoro-aromatic compound or the nucleophilic substitution of a halogen on a nitro-aromatic ring. For instance, 2-nitroaniline (B44862) is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.org Similarly, fluoronitroanilines are key intermediates in the synthesis of fungicides and other agrochemicals. guidechem.com
Research Significance of Substituted Aminoethanol Scaffolds
Substituted aminoethanols, also known as β-amino alcohols, are recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in a wide range of biologically active compounds. The aminoethanol structure contains both an amine and an alcohol functional group, a duality that makes it a versatile component in drug design. nbinno.com
These two functional groups can participate in various chemical reactions, allowing for the straightforward synthesis of diverse libraries of compounds. nih.gov They can also form hydrogen bonds and participate in ionic interactions, which are crucial for binding to proteins and other biological macromolecules. For example, the amino alcohol structure is found in various pharmaceuticals and is a key component in the development of new potential antibiotic and antifungal agents. nih.gov Research has also shown that ethanolamine (B43304) and related amino alcohols can play a role in regulating the filling of synaptic vesicles, highlighting their importance in neurochemistry. nih.gov The N-arylation of β-amino alcohols is an important synthetic transformation, and copper-catalyzed methods have been developed to create these linkages efficiently. nih.gov
Overview of Current Research Trajectories Involving 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol
Given its specific combination of a reactive aromatic system and a versatile aminoethanol side chain, this compound serves as a valuable intermediate in multi-step synthetic pathways. Current research trajectories involving this compound are primarily focused on its use as a building block for larger, more complex molecules with potential applications in medicinal chemistry and materials science.
The primary points of reactivity on the molecule are:
The Nitro Group: This group can be chemically reduced to an amine. The resulting aniline derivative can then be used in a variety of coupling reactions to build more complex structures, a common strategy in the synthesis of heterocyclic compounds with potential biological activity. wikipedia.org
The Aromatic Ring: The fluorine atom on the nitrophenyl ring can be displaced by other nucleophiles under certain conditions, allowing for another point of modification.
The Hydroxyl Group: The alcohol group of the ethanolamine moiety can be esterified or etherified to introduce different functional groups. This can be used to modulate the compound's solubility, lipophilicity, and other physicochemical properties.
The Secondary Amine: The nitrogen atom linking the two parts of the molecule can also participate in further reactions.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-(2-fluoro-6-nitroanilino)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-3-7(11(13)14)8(6)10-4-5-12/h1-3,10,12H,4-5H2 |
InChI Key |
HABIAWQPYSFYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Fluoro 6 Nitrophenyl Amino Ethanol and Analogous Structures
Direct Synthesis Approaches
The most direct route to synthesizing 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol involves the formation of the bond between the nitrogen atom of 2-aminoethanol and the aromatic ring. This is typically accomplished through nucleophilic aromatic substitution, a cornerstone reaction for functionalizing electron-deficient aromatic systems.
Nucleophilic Aromatic Substitution Reactions with 2-Aminoethanol
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is particularly effective for aryl halides that possess strong electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov
In the context of synthesizing this compound, the reaction would involve an activated fluoro-nitrophenyl substrate, such as 1,2-difluoro-3-nitrobenzene, reacting with 2-aminoethanol. The fluorine atom at the 2-position is the leaving group, and the amino group of 2-aminoethanol acts as the nucleophile. The nitro group at the 6-position (ortho to the fluorine) provides the necessary electronic activation to facilitate the substitution.
The general mechanism proceeds in two steps:
Addition of the Nucleophile: The amino group of 2-aminoethanol attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group, yielding the final product. libretexts.org
While a specific protocol for this compound is not extensively documented, the synthesis of analogous compounds provides a reliable blueprint. For instance, the reaction of N-(5-fluoro-2-nitrophenyl)acetamide with 2-aminoethanol has been reported to produce N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide as the sole product in good yield. semanticscholar.org This demonstrates the chemoselectivity of the N-arylation over O-arylation of the amino alcohol under these conditions. Typical conditions for such SNAr reactions involve a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to facilitate the reaction. springernature.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| N-(5-fluoro-2-nitrophenyl)acetamide | 2-Aminoethanol | Strong non-nucleophilic base | - | N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide | semanticscholar.org |
| 1-Fluoro-2-nitrobenzene | Various Amidines | - | - | N-Aryl Amidines | researchgate.net |
| 2,4,6-Trinitrochlorobenzene | Sodium Hydroxide | NaOH | Water | 2,4,6-Trinitrophenol | libretexts.org |
Condensation Reactions in the Formation of N-Arylaminoethanols
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are another class of reactions for forming C-N bonds. However, for the synthesis of N-arylaminoethanols from highly activated aromatic systems like fluoro-nitrobenzenes, condensation is not the typical approach. The high reactivity of these substrates towards SNAr makes it the more direct and efficient method. Condensation reactions are more commonly employed in scenarios such as the formation of Schiff bases from anilines and aldehydes, which can then be reduced to form the desired amine linkage. For this specific target compound, the SNAr pathway is superior due to the inherent reactivity of the fluoro-nitrophenyl moiety.
Synthesis of Key Precursors and Intermediates
Preparation of Functionalized Fluoro-Nitrophenyl Moieties
The key precursor for the SNAr reaction is a benzene (B151609) ring substituted with both a fluorine atom and a nitro group in an ortho relationship. A common starting material for this is 1,3-difluoro-2-nitrobenzene. nih.gov This compound can be synthesized from the corresponding aniline (B41778). For example, 2,6-difluoroaniline (B139000) can be oxidized to 2,6-difluoronitrobenzene using an oxidizing agent like sodium perborate (B1237305) in glacial acetic acid. chemicalbook.com
Another potential precursor is 2,3-difluoro-6-nitrophenol, which can be prepared by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide. google.com The hydroxyl group could then be converted to a better leaving group if necessary, or the molecule could be used in alternative synthetic routes. The synthesis of these precursors often involves multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity.
| Precursor | Starting Material(s) | Key Reagents | Yield | Reference |
| 2,6-Difluoronitrobenzene | 2,6-Difluoroaniline | Sodium perborate, Acetic acid | 52% | chemicalbook.com |
| 2,3-Difluoro-6-nitrophenol | 2,3,4-Trifluoronitrobenzene | Alkali metal hydroxide | - | google.com |
Derivatization of Nitro-Substituted Anilines
Nitro-substituted anilines are versatile intermediates in organic synthesis. One key intermediate relevant to the target compound is 2-fluoro-6-nitroaniline. This compound can be prepared from N-(2-fluoro-6-nitrophenyl)acetamide by hydrolysis of the acetamide (B32628) group using concentrated sulfuric acid. chemicalbook.com The reaction is typically heated, and the product is isolated after pouring the reaction mixture into an ice bath, followed by extraction. chemicalbook.com This process provides the free aniline, which can then be further functionalized.
The derivatization of such anilines is a broad field. The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various functional groups and the construction of more complex molecules. These derivatization reactions are fundamental in creating libraries of compounds for various applications, including pharmaceuticals and materials science.
Advanced Synthetic Strategies for Related Derivatives
The core synthetic methodologies can be extended to create a diverse range of related derivatives. Advanced strategies often focus on improving efficiency, expanding the scope of accessible molecules, and incorporating principles of green chemistry.
For instance, SNAr reactions can be employed in the diversity-oriented synthesis of heterocyclic atropisomers. springernature.com These are molecules with restricted rotation around a single bond, leading to chiral structures. The modular nature of the SNAr reaction allows for the systematic variation of both the aromatic component and the nucleophile, enabling the rapid generation of libraries of such compounds for medicinal chemistry screening. springernature.com
Furthermore, efforts have been made to develop more environmentally friendly protocols for SNAr reactions. This includes the use of alternative energy sources like microwaves or ultrasound to accelerate the reaction and the use of greener solvents like polyethylene (B3416737) glycol (PEG-400) to replace traditional polar aprotic solvents. nih.gov These methods can lead to excellent yields in significantly shorter reaction times, minimizing the environmental impact of the synthesis. nih.gov These advanced strategies highlight the versatility of the fundamental reactions used to synthesize this compound and its analogs, paving the way for the creation of novel and complex molecular architectures.
Palladium-Catalyzed Coupling Reactions for Aryl-Amino Bond Formation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds. These methods are particularly valuable for coupling amines with aryl halides. The synthesis of fluorinated anilines, for instance, can be achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govacs.orgnih.gov
A significant challenge in these reactions is the potential instability of the fluoroalkylaniline products under typical C–N coupling conditions, which often involve high heat and strong bases. nih.govacs.orgnih.gov To overcome this, milder reaction conditions have been developed. Research has shown that using a weaker base, such as potassium phenoxide (KOPh), in conjunction with a catalyst derived from a specific ligand like AdBippyPhos and a palladium precursor like [Pd(allyl)Cl]₂, can lead to high yields. nih.govacs.orgnih.gov These conditions are notably tolerant of various functional groups that would otherwise react with the strong bases traditionally used in such coupling reactions. nih.govacs.orgnih.gov
The mechanism for these transformations generally involves the oxidative addition of the aryl halide to a palladium(0) species, followed by reaction with the base and subsequent coordination of the amine. nih.gov For fluoroalkylamines, the turnover-limiting step is often the final reductive elimination to form the C–N bond, a consequence of the electron-withdrawing nature of the fluoroalkyl group. nih.govacs.orgnih.gov This contrasts with many other Pd-catalyzed aminations where other steps can be rate-limiting. nih.gov The versatility of this approach allows for the synthesis of a wide range of substituted anilines with low catalyst loadings. nih.govacs.orgnih.gov
| Parameter | Description | Example/Details |
|---|---|---|
| Catalyst System | The combination of a palladium precursor and a supporting ligand. | [Pd(allyl)Cl]₂ with AdBippyPhos ligand |
| Base | Essential for activating the amine component and facilitating the catalytic cycle. | Potassium phenoxide (KOPh), a weaker base used to prevent product degradation. |
| Substrates | The aryl halide and amine coupling partners. | Aryl bromides/chlorides and fluoroalkylamines. |
| Turnover-Limiting Step | The slowest step in the catalytic cycle, which dictates the overall reaction rate. | Reductive elimination to form the C-N bond. |
| Catalyst Loading | The amount of catalyst used relative to the substrate. | Low loadings, often <0.50 mol %, are effective. |
Solid-Phase Organic Synthesis Techniques for Analogous Scaffolds
Solid-phase organic synthesis (SPS) is a powerful technique for the preparation of compound libraries, offering significant advantages in purification and automation. durham.ac.uk The core principle involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical reactions, and then cleaving the final product from the support. peptide.comlsu.edu This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. durham.ac.uklsu.edu
This technique is highly applicable to the synthesis of scaffolds analogous to this compound. A versatile strategy can begin with a resin-bound starting material like 4-fluoro-3-nitrobenzoic acid. researchgate.net From this common intermediate, a variety of heterocyclic core structures can be assembled through a series of transformations. researchgate.net The choice of resin is critical; for instance, 2-chlorotrityl chloride (2-CCR) resin is commonly used for anchoring molecules via carboxylic acid groups. walshmedicalmedia.com The synthesis proceeds by building the molecule step-by-step on this solid support before the final cleavage step releases the desired compound. lsu.eduwalshmedicalmedia.com
The successful implementation of SPS relies on several key factors: the choice of a stable resin that can swell in reaction solvents, an appropriate linker to attach the substrate, and an orthogonal protection scheme that allows for selective deprotection of functional groups during the synthesis. peptide.comlsu.edu
| Component | Function | Example |
|---|---|---|
| Solid Support (Resin) | Insoluble polymer matrix onto which the synthesis is performed. | Polystyrene-based resins, TantaGel S NH₂, Wang resin, 2-Chlorotrityl chloride resin. |
| Linker/Handle | A molecule that connects the first building block to the resin and dictates the cleavage conditions. | Handles that are cleaved under specific acidic or basic conditions. |
| Protecting Groups | Temporarily block reactive functional groups to ensure reactions occur at the desired site. | Boc (tert-butyloxycarbonyl) for amines (acid-labile), Fmoc (9-fluorenylmethyloxycarbonyl) for amines (base-labile). |
| Cleavage | The final step to release the synthesized molecule from the solid support. | Treatment with strong acids like trifluoroacetic acid (TFA). |
Reductive Amination Protocols in Synthesis
Reductive amination is a highly efficient method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves the initial formation of an imine intermediate from the reaction of a carbonyl compound and an amine, which is then reduced to the final amine product. wikipedia.org This transformation can be performed in a "one-pot" fashion where the carbonyl, amine, and reducing agent are combined together. wikipedia.org
A particularly relevant and advanced application of this method is the reductive amination of carbonyl compounds using nitro compounds as the amine source. frontiersin.orgresearchgate.net This cascade reaction combines the reduction of a nitro group to a primary amine with a subsequent reductive amination in a single process. frontiersin.orgresearchgate.net This approach is attractive from a green chemistry perspective as it reduces the number of synthetic steps and purification procedures. frontiersin.org
Various catalytic systems have been developed for this transformation. Transition metals such as palladium, gold, cobalt, and iridium, often as heterogeneous catalysts, are effective. researchgate.net For example, iridium particles dispersed on N-doped carbon materials have been shown to be highly active and selective for the reductive amination of aldehydes and ketones with a variety of nitrobenzenes using hydrogen gas (H₂). researchgate.net Biocatalysis using enzymes like reductive aminases (RedAms) also presents a powerful route, especially for the synthesis of chiral amines. researchgate.net These enzymes can catalyze the reductive coupling of carbonyls with amines, including the synthesis of β-fluoro primary or secondary amines with high conversion and enantiomeric excess. researchgate.net
| Catalyst System | Nitroarene Substrate | Carbonyl Substrate | Key Features |
|---|---|---|---|
| Iridium on N-doped Carbon (Ir@NC) | Various nitrobenzenes | Aldehydes and ketones | Highly active and selective, reusable catalyst, uses H₂ as reductant. |
| Au-Pd/Fe₃O₄ | Nitroarenes | 2-Formylbenzoic acid | Enables cascade synthesis of isoindolinones. |
| Palladium on Carbon (Pd/C) | δ-Nitrocarbonyl compounds | (Intramolecular) | Used in cascade synthesis of cyclic amines like tetrahydroquinoline. |
| Reductive Aminases (RedAms) | Ammonia, methylamine (as amine source) | α-Fluoroacetophenones | Biocatalytic, provides high enantioselectivity for chiral amines. researchgate.net |
Computational and Theoretical Investigations of 2 2 Fluoro 6 Nitrophenyl Amino Ethanol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies. squ.edu.omnih.gov Paired with a basis set like 6-311++G(d,p), this approach allows for the accurate determination of the molecule's equilibrium geometry.
Table 1: Predicted Geometric Parameters for 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol Optimized with DFT/B3LYP This table presents hypothetical, yet chemically plausible, data for illustrative purposes, based on values for similar molecular structures.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | 1.35 | |
| C-NO₂ | 1.48 | |
| N-O (nitro) | 1.23 | |
| C-N (amino) | 1.37 | |
| N-H (amino) | 1.01 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| N-H···O (H-bond) | ~2.05 | |
| **Bond Angles (°) ** | ||
| O-N-O (nitro) | 124.5 | |
| C-C-F | 119.0 | |
| C-N-H (amino) | 118.5 | |
| Dihedral Angles (°) |
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental spectra. These predictions help in the assignment of complex spectra and in understanding how the electronic environment affects each nucleus.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and infrared intensities of a molecule's fundamental modes. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov This analysis allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as O-H, N-H, C-H, NO₂, and C-F.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelengths (λmax) and helps identify the nature of the transitions, such as π→π* and n→π*, which are characteristic of the aromatic nitro system and heteroatoms.
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | δ (N-H) | ~8.5 - 9.5 ppm |
| δ (aromatic C-H) | ~7.0 - 8.2 ppm | |
| δ (CH₂) | ~3.5 - 4.0 ppm | |
| ¹³C NMR | δ (C-NO₂) | ~145 - 150 ppm |
| δ (C-F) | ~155 - 160 ppm (with C-F coupling) | |
| IR (scaled) | ν (O-H stretch) | ~3400 cm⁻¹ |
| ν (N-H stretch) | ~3350 cm⁻¹ | |
| ν (NO₂ asymm. stretch) | ~1520 cm⁻¹ | |
| ν (NO₂ symm. stretch) | ~1350 cm⁻¹ | |
| ν (C-F stretch) | ~1250 cm⁻¹ | |
| UV-Vis (in ethanol) | λmax (π→π*) | ~350 - 400 nm |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. imist.ma The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack.
For this compound, the MEP map would show:
Intense Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, the fluorine atom, and the oxygen of the hydroxyl group. These are the primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Located around the hydrogen atoms of the amino (N-H) and hydroxyl (O-H) groups, making them the most likely sites for nucleophilic attack or hydrogen bond donation. The aromatic protons will also exhibit a lesser degree of positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and delocalization effects. nih.govresearchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
In this compound, NBO analysis would be crucial for:
Confirming Hydrogen Bonding: A significant stabilization energy (E(2)) between the lone pair orbital of a nitro-group oxygen (donor) and the antibonding orbital of the N-H bond (acceptor) would provide quantitative evidence of the strong intramolecular hydrogen bond. nih.gov
Table 3: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of NO₂ | σ* (N-H) | > 15.0 | Intramolecular Hydrogen Bond |
| LP (N) | π* (C=C) of ring | > 40.0 | Resonance/Delocalization |
Molecular Dynamics and Conformational Studies
While quantum calculations excel at describing static, minimum-energy structures, molecular dynamics (MD) simulations are used to explore the molecule's behavior over time at a given temperature. mdpi.com
MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape and flexibility of the molecule. mdpi.com For a molecule like this compound, which has a flexible ethanolamine (B43304) side chain, MD is particularly useful.
Simulations would reveal the preferred orientations (conformers) of this side chain. The results would likely show that the strong intramolecular hydrogen bond between the amino and nitro groups restricts the rotation of the phenylamino moiety, but the C-N, C-C, and C-O bonds of the side chain still possess rotational freedom. By simulating the molecule in different environments (e.g., in a vacuum or solvated in ethanol), one can study how intermolecular interactions with solvent molecules compete with intramolecular forces to influence the molecule's conformational preferences. nih.gov This analysis helps identify the most populated conformational states and the energy barriers between them. nih.govnih.gov
Structure-Activity/Property Relationship (SAR/SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are pivotal in computational chemistry and drug discovery. These investigations systematically explore how modifications to the chemical structure of a lead compound influence its biological activity or physicochemical properties. For this compound, SAR/SPR studies would involve the in silico design of a library of analogues by modifying specific functional groups and evaluating the resulting changes in calculated molecular properties.
In a typical computational SAR/SPR study of this compound, analogues would be generated by altering substituents on the phenyl ring and the ethanol side chain. Key molecular descriptors that are often calculated include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These descriptors are correlated with potential biological activity or ADME (absorption, distribution, metabolism, and excretion) properties.
For instance, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, but it may also increase its metabolic clearance. Similarly, the electronic properties of the nitro group, a strong electron-withdrawing group, significantly influence the molecule's reactivity and potential for interactions with biological targets.
Below is an illustrative data table showcasing a hypothetical SAR/SPR analysis for a series of analogues of this compound. The modifications focus on the substitution at the para-position of the phenyl ring (R1) and the hydroxyl group of the ethanol side chain (R2).
Table 1: Hypothetical SAR/SPR Data for Analogues of this compound
| Compound ID | R1 (para-position) | R2 (ethanol side chain) | Calculated logP | Calculated TPSA (Ų) | Calculated Molecular Weight ( g/mol ) |
| FNPE-01 (Parent) | H | OH | 2.10 | 89.45 | 200.17 |
| FNPE-02 | Cl | OH | 2.80 | 89.45 | 234.61 |
| FNPE-03 | CH3 | OH | 2.55 | 89.45 | 214.20 |
| FNPE-04 | OCH3 | OH | 2.05 | 98.68 | 230.20 |
| FNPE-05 | H | OCH3 | 2.45 | 80.22 | 214.20 |
| FNPE-06 | H | F | 2.35 | 77.22 | 202.16 |
From this hypothetical data, one could infer that the addition of a chloro group at the R1 position (FNPE-02) increases lipophilicity, which might affect its absorption and distribution. Conversely, adding a methoxy group (FNPE-04) slightly decreases lipophilicity but increases the polar surface area, potentially influencing its solubility and permeability. Modification of the ethanol side chain, such as methylation (FNPE-05) or fluorination (FNPE-06), also modulates these properties, providing a basis for selecting compounds with a more desirable balance of physicochemical characteristics for further investigation.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In a molecular docking study involving this compound, the compound would be docked into the binding site of a relevant biological target. Given the presence of the nitroaromatic moiety, potential targets could include enzymes such as kinases, oxidoreductases, or transferases, which are often implicated in various disease pathways.
The docking simulation would predict the binding energy (often expressed as a docking score) and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
The following table provides an illustrative example of molecular docking results for this compound and its analogues against a hypothetical protein kinase target.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| FNPE-01 (Parent) | -7.5 | Lys72, Asp184, Leu132 | Hydrogen bond, Electrostatic, Hydrophobic |
| FNPE-02 | -8.2 | Lys72, Asp184, Phe185 | Hydrogen bond, Halogen bond, Pi-pi stacking |
| FNPE-03 | -7.8 | Lys72, Asp184, Val80 | Hydrogen bond, Hydrophobic |
| FNPE-04 | -7.9 | Lys72, Asp184, Ser135 | Hydrogen bond, Hydrogen bond |
| FNPE-05 | -7.2 | Asp184, Leu132 | Hydrogen bond, Hydrophobic |
In this hypothetical scenario, the parent compound FNPE-01 shows a good docking score. The analogue with a chloro substitution (FNPE-02) exhibits an improved docking score, potentially due to the formation of a halogen bond and enhanced pi-pi stacking with a phenylalanine residue. The methoxy-substituted analogue (FNPE-04) also shows a strong interaction, forming an additional hydrogen bond. Such results would guide the rational design of more potent inhibitors of the target protein.
Advanced Applications of 2 2 Fluoro 6 Nitrophenyl Amino Ethanol in Synthetic Chemistry and Functional Materials Research
Contributions to Medicinal Chemistry Research
Precursors for Kinase Inhibitors and Related Targeted Agents
The 2-fluoro-6-nitrophenylamino scaffold, the core of 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol, is of significant interest in medicinal chemistry, particularly for the design of kinase inhibitors for cancer therapy. ed.ac.ukmdpi.com Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.ukmdpi.com Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby halting cancer cell growth and proliferation. ed.ac.uk
The substituted aniline (B41778) moiety is a common feature in many approved kinase inhibitors. The specific arrangement of substituents on the phenyl ring, such as the fluoro and nitro groups in the subject compound, can be crucial for achieving high potency and selectivity. These groups can engage in key hydrogen bonding, hydrophobic, and electronic interactions within the ATP-binding pocket of the target kinase. nih.gov
While direct synthesis pathways starting from this compound are not extensively detailed in readily available literature, its structural motifs are present in precursors for potent therapeutic agents. For instance, nitroaromatic compounds are widely used as intermediates in the synthesis of anticancer agents due to the versatility of the nitro group, which can be reduced to an amine or used to direct other chemical transformations. researchgate.net This subsequent amine can then be used to build more complex heterocyclic systems common in kinase inhibitors. Furthermore, related structures like 2-nitrophenyl carbamates have been employed to synthesize (2-fluoroethyl)nitrosoureas, a class of compounds evaluated for their anticancer activity. nih.gov
The development of selective RAF inhibitors for RAS mutant cancers provides an illustrative example of how complex substituted phenylamine derivatives are utilized. acs.org The synthesis of these inhibitors often involves multi-step sequences where functionalized anilines are coupled with other heterocyclic fragments to assemble the final drug molecule. ed.ac.ukacs.org The aminoethanol side chain on this compound offers a convenient handle for introducing polarity or for further extension of the molecule to probe different regions of the kinase binding site, potentially improving pharmacokinetic properties.
| Kinase Inhibitor Class | Role of Substituted Aniline Scaffold | Representative Scaffolds |
|---|---|---|
| RAF Inhibitors | Forms key interactions in the hinge region of the kinase; substituents modulate selectivity and potency. | N-phenyl-pyrimidin-amines, Substituted N-phenyl-benzamides |
| VEGFR Inhibitors | Acts as a core fragment that anchors the inhibitor in the ATP binding site. | Indolinones, Quinazolines |
| PI3K Inhibitors | The substituted phenyl ring often occupies the adenine (B156593) region of the ATP pocket. | Purine derivatives, Morpholino-triazines |
Scaffolds for Antimicrobial Agent Development
The nitroaromatic functionality of this compound makes it a valuable scaffold for the development of novel antimicrobial agents. Nitroaromatic compounds have a long history of use as therapeutic agents against a wide range of anaerobic bacteria and parasites. nih.govsemanticscholar.org Their biological activity is intrinsically linked to the redox biochemistry of the nitro group. encyclopedia.pub
Chemical Synthesis and Mechanism of Interaction
The synthesis of antimicrobial agents from this precursor can involve modifying the aminoethanol side chain to create heterocyclic structures or to attach other pharmacophores. The aromatic core itself is the key to its antimicrobial action. The mechanism of action for most nitroaromatic antibiotics is not direct toxicity but rather requires reductive bioactivation within the target microorganism. nih.govencyclopedia.pub
This process is typically carried out by microbial nitroreductases, enzymes that are often absent or have different specificities in host mammalian cells, providing a degree of selective toxicity. encyclopedia.pub The reduction of the nitro group (-NO2) is a stepwise process that generates a series of highly reactive intermediates.
One-Electron Reduction: The nitro group is first reduced to a nitro radical anion. This species can react with molecular oxygen to regenerate the parent nitro compound while producing a superoxide (B77818) anion, a reactive oxygen species (ROS) that causes oxidative stress and damages cellular components. nih.gov
Formation of Toxic Intermediates: Further reduction leads to the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nih.gov These electrophilic species are capable of covalently binding to and damaging critical biological macromolecules, including DNA, leading to strand breaks, mutagenesis, and ultimately, cell death. encyclopedia.pub
Nitric Oxide Release: In some cases, the reductive metabolism of nitroaromatic compounds can lead to the release of nitric oxide (NO) or related reactive nitrogen species (RNS). nih.govsemanticscholar.org NO is a key molecule in the host immune response to infection and can be directly cytotoxic to pathogens. nih.gov
This requirement for reductive activation is a cornerstone of their utility against infections caused by anaerobic organisms like Helicobacter pylori and parasites such as Trichomonas. semanticscholar.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but susceptible to the reductive environment inside target cells. nih.gov
| Step in Mechanism | Intermediate Species | Cellular Effect | Relevant Microorganisms |
|---|---|---|---|
| Reductive Bioactivation | Nitro radical anion | Generation of superoxide radicals, leading to oxidative stress. | Anaerobic bacteria, Parasites |
| Intermediate Formation | Nitroso, Hydroxylamine species | Covalent modification and damage to DNA and proteins. | Anaerobic bacteria, Mycobacterium tuberculosis |
| Reactive Species Release | Nitric Oxide (NO), Reactive Nitrogen Species (RNS) | Signaling disruption and redox-mediated cytotoxicity. | Various bacteria and parasites |
Intermediates for Stereoselective Synthesis of Bioactive Compounds
Chiral amino alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors to a vast array of pharmaceuticals and bioactive natural products. nih.gov this compound belongs to the class of N-aryl β-amino alcohols, a structural motif whose stereoselective synthesis and application are of great importance.
The presence of a chiral center in the amino alcohol backbone makes this compound a valuable intermediate for constructing enantiomerically pure molecules. acs.org The development of methods for the asymmetric synthesis of chiral amines and amino alcohols is a major focus of modern organic chemistry, driven by the need for single-enantiomer drugs. nih.gov
One key strategy for obtaining enantiomerically pure N-aryl β-amino alcohols is through the kinetic resolution of a racemic mixture. rsc.org Chiral phosphoric acid catalysis, for example, has been successfully employed in the asymmetric amination of anilines, enabling the efficient kinetic resolution of N-aryl β-amino alcohols. rsc.org In such a process, one enantiomer of the racemic amino alcohol reacts significantly faster than the other with a suitable reagent in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Once obtained in enantiopure form, the resolved this compound can be used in several ways:
Chiral Ligand: The amino and hydroxyl groups can coordinate to metal centers, allowing the molecule to serve as a chiral ligand in asymmetric catalysis, such as in asymmetric transfer hydrogenation or asymmetric additions to carbonyls. psu.edu
Chiral Auxiliary: The amino alcohol can be temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is cleaved and recovered.
The nitro group adds another layer of synthetic versatility. It can be readily transformed into other functional groups, such as an amine, via reduction. This transformation is often a key step in the synthesis of vicinal diamines, which are important structural motifs in many bioactive compounds. researchgate.net The stereocontrolled synthesis of these diamines can be achieved through methods like the aza-Henry (nitro-Mannich) reaction, highlighting the synthetic power of the nitro and amino functionalities working in concert. researchgate.netfrontiersin.org
| Stereoselective Strategy | Description | Application of this compound |
|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Asymmetric hydrogenation of a corresponding α-amino ketone precursor. |
| Kinetic Resolution | Separation of a racemic mixture by reacting one enantiomer faster than the other. | Catalytic asymmetric amination or acylation to separate enantiomers. rsc.org |
| Use as a Chiral Building Block | Incorporation of the enantiopure compound into a larger molecule. | The resolved amino alcohol serves as a key stereochemical determinant in a multi-step synthesis. |
Applications in the Synthesis of Dyes and Specialized Pigments
The chemical structure of this compound contains a substituted nitroaniline core, which is a classic precursor for the synthesis of azo dyes. mdpi.com Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the compound's color. mdpi.com
The synthesis of azo dyes typically involves a two-step process:
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N≡N⁺). iiste.orgresearchgate.net In the context of the title compound, the nitro group would first be reduced to a primary amine to enable this reaction. The resulting 1,2-diaminobenzene derivative could then be selectively diazotized.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. mdpi.comnih.gov The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the azo linkage and creating the final dye molecule.
The specific shade and properties of the resulting dye are determined by the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. The 2-fluoro and the aminoethanol substituents on the original scaffold would influence the final color, as well as properties like solubility, lightfastness, and affinity for different textile fibers. researchgate.net For example, incorporating heterocyclic rings as coupling components can lead to dyes with enhanced tinctorial strength and thermal stability. nih.gov The aminoethanol group, in particular, could improve water solubility or provide a site for covalent attachment to fibers, creating a reactive dye.
| Coupling Component Class | Resulting Dye Type | Typical Color Range |
|---|---|---|
| Phenols | Hydroxyazo Dyes | Yellow to Orange |
| Naphthols | Naphthol Azo Dyes | Orange to Red to Blue |
| Aromatic Amines | Aminoazo Dyes | Yellow to Red |
| Heterocycles (e.g., Pyrazolones, Quinolines) | Heterocyclic Azo Dyes | Wide range, often bright shades |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, in analogous ethanolamine derivatives, a two-step protocol is employed:
Amine Alkylation : React 2-fluoro-6-nitroaniline with ethylene oxide or a bromoethanol derivative in a polar aprotic solvent (e.g., DMF or toluene) under reflux (100–120°C). A base like triethylamine (TEA) is used to neutralize HBr byproducts .
Purification : Crude products are dried over anhydrous MgSO₄, filtered, and concentrated. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) improves purity .
Yield Optimization :
- Use stoichiometric excess of the bromoethanol derivative (1.2–1.5 equivalents).
- Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the nitro group .
Advanced: How do the electron-withdrawing nitro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The nitro group (-NO₂) strongly withdraws electrons via resonance, while the fluoro substituent (-F) exerts inductive effects, making the aromatic ring highly electrophilic. This enhances reactivity in:
- Suzuki-Miyaura Coupling : The boronate ester derivatives (e.g., dioxaborolane analogs) react efficiently with aryl halides under Pd catalysis. Optimal conditions: Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ in DMF/H₂O (3:1) at 80–100°C .
- Buchwald-Hartwig Amination : Palladium/XPhos systems catalyze C–N bond formation. The nitro group can be reduced in situ to an amine for further functionalization .
Mechanistic Insight :
Computational studies (DFT) show that the nitro group lowers the LUMO energy of the aryl ring, facilitating oxidative addition with metal catalysts .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~ 229.06 for C₈H₁₀FN₂O₃).
- IR Spectroscopy : Detect –OH stretch (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced: How can researchers resolve contradictory data on the compound’s stability under acidic or basic conditions?
Methodological Answer:
Contradictions may arise from solvent choice, temperature, or impurity interference. A systematic approach includes:
Controlled Stability Studies :
- Prepare solutions in buffers (pH 1–14) and monitor degradation via HPLC at 25°C and 40°C.
- Use UV-vis spectroscopy to track nitro group reduction (λmax ~ 400 nm) .
Kinetic Analysis :
- Plot degradation rate constants (k) vs. pH to identify instability thresholds.
- For basic conditions (pH > 10), the ethanolamine –OH group may deprotonate, accelerating hydrolysis .
Impurity Profiling : LC-MS identifies byproducts (e.g., nitro-to-amine reduction products) .
Basic: What storage and handling protocols ensure the compound’s integrity during experiments?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent photodegradation of the nitro group and moisture absorption .
- Handling : Use gloves and eye protection. Avoid inhalation (use fume hoods) due to uncharacterized toxicological hazards .
Advanced: What computational strategies predict the compound’s interactions in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or oxidoreductases). The nitro group may form hydrogen bonds with active-site residues .
- MD Simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to assess conformational stability. The fluoro substituent’s hydrophobicity may influence membrane permeability .
- QSAR Models : Train models on nitroaromatic compounds to predict logP (∼1.2) and solubility (∼2.5 mg/mL in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
